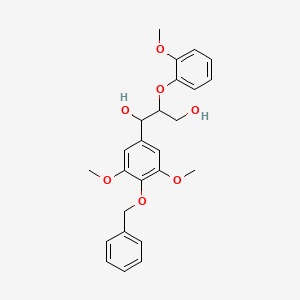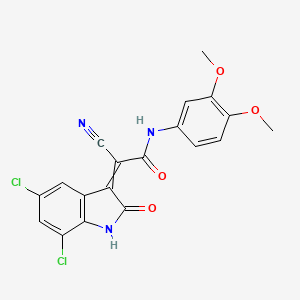
2-cyano-2-(5,7-dichloro-2-oxo-1H-indol-3-ylidene)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-(5,7-dichloro-2-oxo-1H-indol-3-ylidene)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H13Cl2N3O4 and its molecular weight is 418.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
The compound, due to its complex structure, showcases interesting chemical behaviors. Studies have demonstrated that similar compounds exhibit conjugation with the cyanoacrylamide unit, leading to intramolecular hydrogen bonding. These interactions facilitate the formation of dimers and generate ribbons in crystal structures, indicating potential for material science applications and the study of molecular interactions (Helliwell et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of indole derivatives, closely related to the core structure of the compound , has been achieved through intramolecular nucleophilic aromatic substitution. This method highlights the compound's relevance in the synthesis of novel heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials (Kametani et al., 1981).
Molecular Docking and Anti-inflammatory Applications
Research into similar indole acetamide derivatives has shown significant anti-inflammatory activity through in silico modeling. These studies focus on the cyclooxygenase (COX) domain, suggesting the compound's potential in developing new anti-inflammatory drugs. The detailed molecular structure and interaction studies provide insights into designing drugs with targeted effects (Al-Ostoot et al., 2020).
Antimicrobial Properties
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities. This includes studies on derivatives displaying promising antibacterial and antifungal activities, highlighting the compound's potential in contributing to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Activity
Furthermore, derivatives of similar compounds have been tested for anticancer activity, with some showing potent effects against specific leukemia cell lines. This suggests a potential application in cancer research, where the compound's derivatives could be explored as therapeutic agents (Horishny et al., 2021).
Eigenschaften
IUPAC Name |
2-cyano-2-(5,7-dichloro-2-oxo-1H-indol-3-ylidene)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c1-27-14-4-3-10(7-15(14)28-2)23-18(25)12(8-22)16-11-5-9(20)6-13(21)17(11)24-19(16)26/h3-7H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXKJCGMASGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=C2C3=C(C(=CC(=C3)Cl)Cl)NC2=O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)
![4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2693823.png)
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
![N-[3-(oxane-4-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)
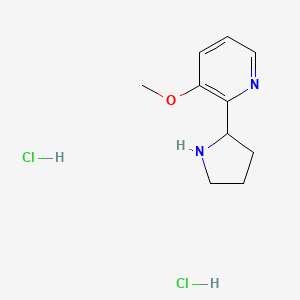
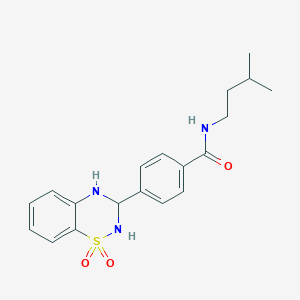
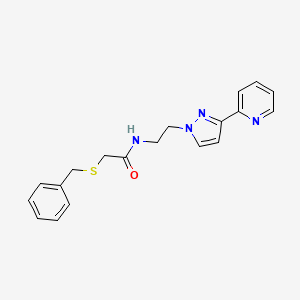
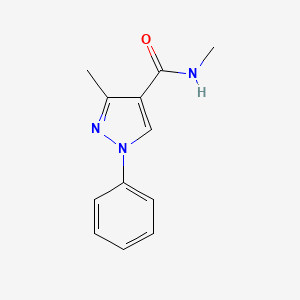
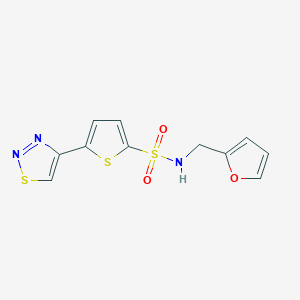
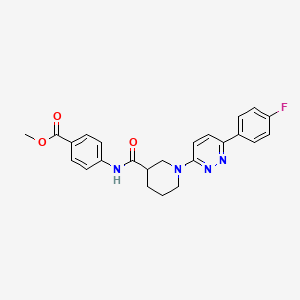
![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)
